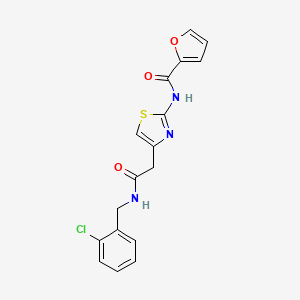

N-(4-(2-((2-chlorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide

Description

N-(4-(2-((2-Chlorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide is a heterocyclic compound featuring a thiazole core substituted with a furan-2-carboxamide group and a 2-chlorobenzylaminoacetamide side chain.

Properties

IUPAC Name |

N-[4-[2-[(2-chlorophenyl)methylamino]-2-oxoethyl]-1,3-thiazol-2-yl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClN3O3S/c18-13-5-2-1-4-11(13)9-19-15(22)8-12-10-25-17(20-12)21-16(23)14-6-3-7-24-14/h1-7,10H,8-9H2,(H,19,22)(H,20,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTROMLZLDKRDIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNC(=O)CC2=CSC(=N2)NC(=O)C3=CC=CO3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(4-(2-((2-chlorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide typically involves multiple steps:

Formation of the thiazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

Introduction of the chlorobenzyl group: This step involves the reaction of the thiazole intermediate with 2-chlorobenzylamine.

Formation of the furan ring: The final step involves the incorporation of the furan-2-carboxamide moiety.

The reaction conditions often include the use of solvents such as methanol, and catalysts or reagents like ammonium acetate, to facilitate the cyclization and coupling reactions .

Chemical Reactions Analysis

N-(4-(2-((2-chlorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide can undergo various chemical reactions:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride.

Substitution: The compound can undergo substitution reactions, particularly at the chlorobenzyl group, where the chlorine atom can be replaced by other substituents.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Scientific Research Applications

N-(4-(2-((2-chlorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide exhibits diverse biological activities, including:

- Anticancer Properties : Studies have shown that this compound can inhibit cell proliferation in various cancer cell lines, including lung carcinoma (A549). Its mechanism may involve the inhibition of specific enzymes or signaling pathways critical for cancer progression .

- Antimicrobial Activity : The compound has been evaluated for its efficacy against various bacterial strains, showing potential as an antimicrobial agent.

Scientific Research Applications

The compound's unique structure allows for several applications in scientific research:

- Medicinal Chemistry : It serves as a lead compound for developing new therapeutic agents targeting specific diseases, particularly cancers.

- Pharmacology : Used in studies to understand pharmacodynamics and pharmacokinetics, helping researchers identify how the compound interacts with biological systems.

- Chemical Biology : Investigated for its role as an enzyme inhibitor or receptor modulator, contributing to the understanding of biochemical pathways in disease mechanisms .

Case Studies and Findings

Several studies have documented the biological effects and potential applications of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anticancer Activity | Demonstrated significant inhibition of A549 lung carcinoma cell proliferation. |

| Study 2 | Antimicrobial Effects | Showed effectiveness against multiple bacterial strains, indicating potential as an antimicrobial agent. |

| Study 3 | Mechanistic Insights | Explored the interaction with cellular targets, revealing pathways affected by the compound's action. |

Mechanism of Action

The mechanism of action of N-(4-(2-((2-chlorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to the disruption of biological pathways. For example, it may inhibit carbonic anhydrase, affecting cellular pH regulation and metabolic processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of thiazole derivatives with diverse substitutions. Below is a systematic comparison with structurally related compounds from the evidence:

Structural Analogues and Substituent Effects

- (Compounds 9–13): These compounds share a thiazolidinone-thioxoacetamide scaffold. For instance, Compound 13 (N-(4-chlorophenyl)-2-{5-[(5-nitro-2-furyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}amino-2-thioxoacetamide) incorporates a nitro-furyl group, differing from the target compound’s furan carboxamide.

- : The analog N-(4-(2-((3-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide (CAS 923226-70-4) replaces the 2-chlorobenzyl group with a 3-methoxybenzyl group. This substitution reduces electronegativity but increases steric bulk, which could alter binding affinity in enzymatic assays .

Molecular and Spectroscopic Comparisons

- Molecular Weight : The analog in has a molecular weight of 371.4 g/mol (C₁₈H₁₇N₃O₄S). The target compound’s molecular weight would be nearly identical, with the chlorine atom contributing marginally higher mass .

- Spectroscopic Data :

- IR and NMR spectra in and highlight characteristic peaks for amide C=O (1714–1604 cm⁻¹) and aromatic protons (δ 6.67–8.67 ppm). The target compound’s 2-chlorobenzyl group would produce distinct aromatic splitting patterns in ^1H-NMR .

Biological Activity

N-(4-(2-((2-chlorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide is a complex organic compound that has attracted attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, biological mechanisms, and therapeutic potentials, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a thiazole ring, a chlorobenzyl moiety, and a furan carboxamide structure. Its molecular formula is , with a molecular weight of approximately 365.9 g/mol. The presence of these functional groups contributes to its pharmacological properties.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Thiazole Ring : This is achieved through the reaction of 2-aminothiazole with appropriate aldehydes or ketones.

- Introduction of the Chlorobenzyl Group : The thiazole intermediate reacts with 2-chlorobenzyl chloride under basic conditions.

- Formation of the Furan Carboxamide : The final step involves coupling the intermediate with furan-2-carboxylic acid or its derivatives.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antibacterial activity against various pathogens. For instance, thiazole derivatives have shown potent activity against Staphylococcus aureus and other Gram-positive bacteria, outperforming standard antibiotics like ampicillin and streptomycin .

Table 1: Antimicrobial Activity Comparison

| Compound Name | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | TBD | S. aureus |

| Ampicillin | 8 | E. coli |

| Streptomycin | 16 | S. aureus |

Antitumor Activity

Thiazole-containing compounds have also been investigated for their anticancer properties. Studies have revealed that certain thiazole derivatives can inhibit cell proliferation in various cancer cell lines, including breast and colon cancer cells. The mechanism often involves the inhibition of specific enzymes related to cell cycle regulation .

Case Study: Antitumor Activity

In a study examining the effects of thiazole derivatives on cancer cell lines, compounds displaying structural similarities to this compound demonstrated IC50 values in the low micromolar range, indicating potent growth inhibition .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in bacterial cell wall synthesis, leading to bacterial cell death.

- Cell Cycle Disruption : In cancer cells, it may interfere with pathways regulating cell division, promoting apoptosis.

- Target Selectivity : The compound exhibits selectivity towards bacterial topoisomerases without affecting human isoforms, reducing potential toxicity to human cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.